tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate
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Overview
Description
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate is a complex organic compound that finds extensive applications in synthetic organic chemistry. This compound is notable for its unique structure, which includes a tert-butyl ester group, a dioxaborolane ring, and a trifluoromethyl group. These functional groups contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate typically involves the reaction of 4-bromo-2-(trifluoromethyl)benzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control of reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the formation of carbon-carbon bonds.
Biology and Medicine
In biological and medicinal research, tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate is investigated for its potential as a pharmacophore. The trifluoromethyl group enhances the metabolic stability and lipophilicity of drug candidates, making it a valuable component in drug design.
Industry
Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique reactivity allows for the efficient synthesis of active ingredients in these products .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The trifluoromethyl group can enhance binding affinity to target proteins by increasing hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoic acid: Lacks the tert-butyl ester group, affecting its solubility and reactivity.
Uniqueness
The presence of both the trifluoromethyl group and the tert-butyl ester group in tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate makes it unique. These groups enhance its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C18H24BF3O4 |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C18H24BF3O4/c1-15(2,3)24-14(23)12-9-8-11(10-13(12)18(20,21)22)19-25-16(4,5)17(6,7)26-19/h8-10H,1-7H3 |
InChI Key |
QRCFKYNBMIDQEI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC(C)(C)C)C(F)(F)F |
Origin of Product |
United States |
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